molecular formula C7H5BrN2O B1380730 6-Bromopyrazolo[1,5-a]pyridin-2-ol CAS No. 1367794-29-3

6-Bromopyrazolo[1,5-a]pyridin-2-ol

Cat. No.: B1380730
CAS No.: 1367794-29-3
M. Wt: 213.03 g/mol
InChI Key: WDWWEWFSWVCHCR-UHFFFAOYSA-N
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Description

6-Bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry. The unique structure of 6-Bromopyrazolo[1,5-a]pyridin-2-ol makes it a valuable scaffold for the development of new therapeutic agents.

Biochemical Analysis

Biochemical Properties

6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one can modulate various signaling pathways within the cell. Additionally, it has been observed to bind to specific receptors, altering their activity and influencing downstream effects .

Cellular Effects

The effects of 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of the PI3K/Akt pathway, which is critical for cell survival and proliferation. By affecting this pathway, 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one can induce apoptosis in cancer cells, thereby inhibiting tumor growth . Furthermore, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation .

Molecular Mechanism

At the molecular level, 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of specific kinases, preventing substrate binding and subsequent phosphorylation events. Additionally, 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one can interact with transcription factors, altering their ability to regulate gene expression. These interactions result in changes in cellular behavior, such as reduced proliferation and increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one can lead to sustained inhibition of cell proliferation and induction of apoptosis. The extent of these effects can vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one in animal models are dose-dependent. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one is involved in various metabolic pathways within the cell. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. This metabolic process facilitates the excretion of the compound from the body. Additionally, 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, which facilitate its accumulation in specific cellular compartments. Additionally, binding proteins can sequester 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one, influencing its localization and availability for biochemical interactions .

Subcellular Localization

The subcellular localization of 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one plays a critical role in its activity and function. This compound has been found to localize predominantly in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with transcription factors. The localization of 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one is regulated by specific targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrazolo[1,5-a]pyridin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-bromopyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyridine core but differ in the position of the nitrogen atoms and substituents.

    Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring structure but contain a pyrimidine ring instead of a pyridine ring.

Uniqueness: 6-Bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one is unique due to its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.

Properties

IUPAC Name

6-bromo-1H-pyrazolo[1,5-a]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-2-6-3-7(11)9-10(6)4-5/h1-4H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWWEWFSWVCHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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